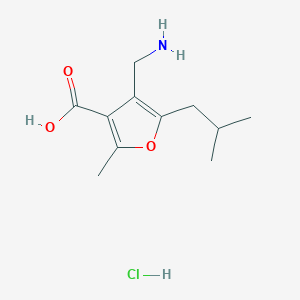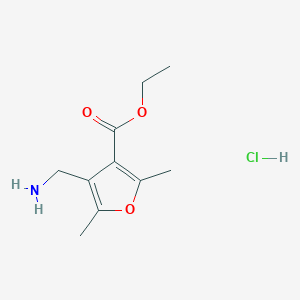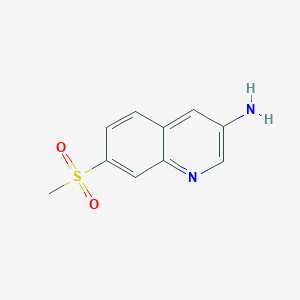
7-(甲基磺酰基)喹啉-3-胺
描述
7-(Methylsulfonyl)quinolin-3-amine is a quinoline derivative . Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
Synthesis Analysis
Quinoline and its derivatives can be synthesized using various protocols reported in the literature. Some well-known classical synthesis protocols include Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N . The quinolinic central heterocyclic nucleus with alcohol and amine side chains is responsible for the antimycobacterial activity of similar compounds .Chemical Reactions Analysis
Quinoline and its derivatives exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions . Various synthesis protocols have been reported for the construction of this scaffold .科学研究应用
免疫反应调节
咪喹莫特,一类非核苷咪唑喹啉胺,通过局部诱导细胞因子来激活免疫系统,表现出免疫调节、抗病毒、抗增殖和抗肿瘤活性。这些免疫反应调节剂具有作为各种皮肤病的创新局部用药的潜力 (Syed,2001)。
缓蚀
喹啉衍生物由于能够与表面金属原子形成高度稳定的螯合络合物而用作防腐材料,对金属腐蚀表现出显着的效果 (Verma 等人,2020)。
喹啉合成中的绿色化学
喹啉核心以其大量的生物活性而闻名,一直是绿色化学方法的重点,以消除有害化学品、溶剂和催化剂的使用。正在探索这些方法,以使喹啉支架的合成更环保 (Nainwal 等人,2019)。
抗癌和抗菌活性
喹啉和喹唑啉生物碱及其类似物具有重要的生物活性,包括抗肿瘤、抗疟疾、抗菌和抗真菌特性。它们在许多研究中探索了其治疗潜力,突出了它们在药物开发中的重要性 (Shang 等人,2018)。
喹喔啉磺酰胺的生物医学应用
磺酰胺基团并入喹喔啉骨架增强了它们的治疗潜力,表现出广泛的生物医学活性。正在研究这种组合在针对各种疾病开发先进治疗剂中的潜力 (Irfan 等人,2021)。
作用机制
Target of Action
The primary target of 7-(Methylsulfonyl)quinolin-3-amine is the PI3K/AKT/mTOR pathway proteins . This pathway plays a crucial role in multiple cancers by regulating apoptosis and cell proliferation .
Mode of Action
7-(Methylsulfonyl)quinolin-3-amine interacts with its targets by binding to the PI3K/AKT/mTOR pathway proteins. The binding energy with these proteins is found to be lesser, indicating a strong interaction .
Biochemical Pathways
The compound affects the PI3K/AKT/mTOR pathway, which is a common signaling pathway that plays a role in multiple cancers . The downstream effects of this interaction include changes in cell proliferation and apoptosis, which can influence the progression of cancer.
Pharmacokinetics
The ADME properties of 7-(Methylsulfonyl)quinolin-3-amine indicate that it has high gastrointestinal absorption . Its lipophilicity (Log Po/w) is 0.96, which can impact its distribution in the body .
Result of Action
The molecular and cellular effects of 7-(Methylsulfonyl)quinolin-3-amine’s action are primarily related to its anticancer activity. By interacting with the PI3K/AKT/mTOR pathway proteins, it can inhibit cell proliferation and promote apoptosis in cancer cells .
未来方向
Quinoline and its derivatives have potential applications in medicinal, synthetic organic chemistry, and industrial chemistry . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge . The synthesis of bioactive chalcone derivatives anchored with heterocyclic compounds in different classes that have pharmacological activities is a potential area of future research .
生化分析
Biochemical Properties
7-(Methylsulfonyl)quinolin-3-amine plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. This compound has been shown to interact with enzymes involved in oxidative stress responses and cellular metabolism. For instance, it can inhibit certain oxidoreductases, thereby modulating the redox state of cells. Additionally, 7-(Methylsulfonyl)quinolin-3-amine interacts with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of 7-(Methylsulfonyl)quinolin-3-amine on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those related to oxidative stress and inflammation. By modulating the activity of key signaling molecules, this compound can alter gene expression patterns and cellular metabolism. For example, 7-(Methylsulfonyl)quinolin-3-amine has been shown to upregulate the expression of antioxidant genes, thereby enhancing the cell’s ability to counteract oxidative damage .
Molecular Mechanism
At the molecular level, 7-(Methylsulfonyl)quinolin-3-amine exerts its effects through several mechanisms. One primary mechanism is the inhibition of specific enzymes, such as oxidoreductases, which play a crucial role in maintaining cellular redox balance. Additionally, this compound can bind to transcription factors, altering their activity and leading to changes in gene expression. These interactions highlight the compound’s ability to modulate cellular functions at a fundamental level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-(Methylsulfonyl)quinolin-3-amine have been studied over various time frames. The compound has shown stability under standard laboratory conditions, with minimal degradation over time. Long-term studies have indicated that prolonged exposure to 7-(Methylsulfonyl)quinolin-3-amine can lead to sustained changes in cellular function, including enhanced antioxidant capacity and altered metabolic profiles .
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of 7-(Methylsulfonyl)quinolin-3-amine are dose-dependent. At lower doses, the compound exhibits beneficial effects, such as enhanced antioxidant defense and improved metabolic function. At higher doses, there may be toxic or adverse effects, including oxidative stress and cellular damage. These findings underscore the importance of dosage optimization in potential therapeutic applications .
Metabolic Pathways
7-(Methylsulfonyl)quinolin-3-amine is involved in several metabolic pathways, particularly those related to oxidative stress and energy metabolism. The compound interacts with enzymes such as superoxide dismutase and catalase, enhancing their activity and promoting the detoxification of reactive oxygen species. Additionally, it can influence metabolic fluxes, leading to changes in the levels of key metabolites involved in energy production and cellular respiration .
Transport and Distribution
Within cells and tissues, 7-(Methylsulfonyl)quinolin-3-amine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to various cellular compartments, where it can exert its biochemical effects. The distribution of 7-(Methylsulfonyl)quinolin-3-amine is influenced by its chemical properties, including its solubility and affinity for cellular membranes .
Subcellular Localization
The subcellular localization of 7-(Methylsulfonyl)quinolin-3-amine is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules. Additionally, it can be found in the mitochondria, where it influences mitochondrial function and energy metabolism. The localization of 7-(Methylsulfonyl)quinolin-3-amine is directed by specific targeting signals and post-translational modifications that ensure its proper distribution within the cell .
属性
IUPAC Name |
7-methylsulfonylquinolin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-15(13,14)9-3-2-7-4-8(11)6-12-10(7)5-9/h2-6H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEZFBGIRMELPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=NC=C(C=C2C=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
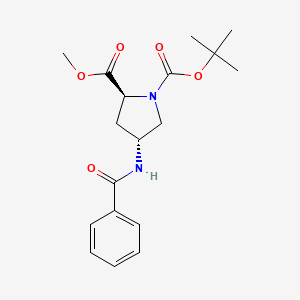

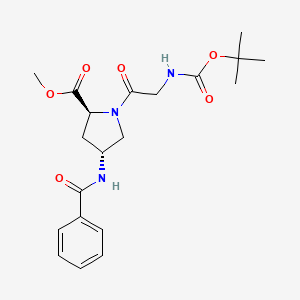
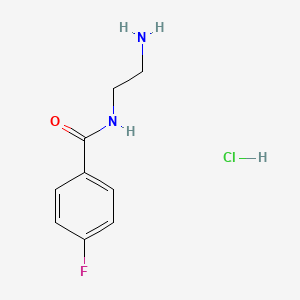
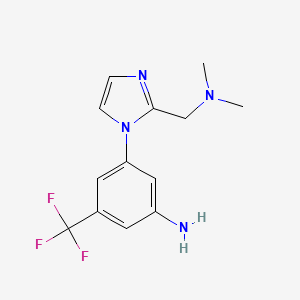
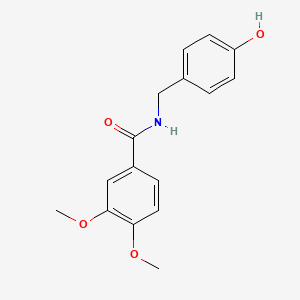
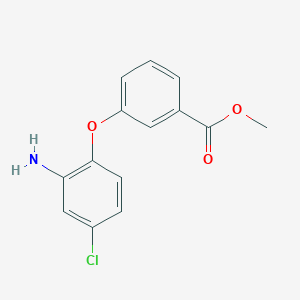

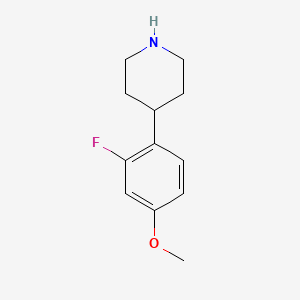
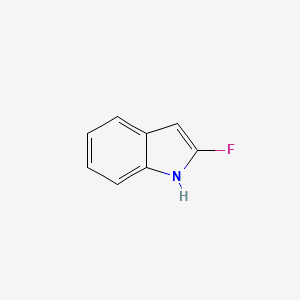
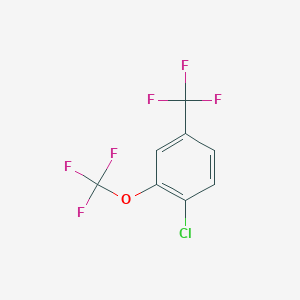
![(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B3170508.png)
